(Z)-4-(Piperidin-1-yl)but-2-enoicacid

Catalog No.
S13656725
CAS No.
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-4-(Piperidin-1-yl)but-2-enoicacid

Product Name

(Z)-4-(Piperidin-1-yl)but-2-enoicacid

IUPAC Name

(Z)-4-piperidin-1-ylbut-2-enoic acid

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h4-5H,1-3,6-8H2,(H,11,12)/b5-4-

InChI Key

NFZOHOJPYXFOQW-PLNGDYQASA-N

Canonical SMILES

C1CCN(CC1)CC=CC(=O)O

Isomeric SMILES

C1CCN(CC1)C/C=C\C(=O)O

(Z)-4-(Piperidin-1-yl)but-2-enoic acid, also known as (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, is a chemical compound characterized by its piperidine ring attached to a butenoic acid moiety. The molecular formula of this compound is C9H15NO2C_9H_{15}NO_2, and it has a molecular weight of approximately 169.22 g/mol. The compound is often utilized in organic synthesis and biological research due to its structural properties that allow for interactions with various biological targets .

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: It can undergo substitution reactions with alkyl halides or acyl chlorides under basic or acidic conditions, leading to the formation of various derivatives .

(Z)-4-(Piperidin-1-yl)but-2-enoic acid exhibits significant biological activity, making it a subject of interest in pharmacological studies. Its mechanism of action typically involves interaction with enzymes or receptors, where the piperidine structure mimics natural substrates or inhibitors. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding, which are crucial in drug development and therapeutic applications .

The synthesis of (Z)-4-(Piperidin-1-yl)but-2-enoic acid typically involves:

  • Michael Addition: Piperidine reacts with an α,β-unsaturated carbonyl compound to form an intermediate.
  • Acidification: The intermediate is then treated with an acid to yield the hydrochloride salt of the compound.

Common solvents used in these reactions include methanol or ethanol, and the process may require heating to enhance reaction efficiency. Industrial production methods often involve large-scale batch reactions optimized for yield and purity, utilizing purification techniques such as recrystallization or chromatography .

(Z)-4-(Piperidin-1-yl)but-2-enoic acid has several applications:

  • Organic Synthesis: It serves as a building block for constructing more complex molecules.
  • Biological Research: The compound is used in studies related to enzyme inhibition and receptor interactions.
  • Pharmaceutical Industry: It may be employed in the development of new drugs targeting specific biological pathways .

Studies involving (Z)-4-(Piperidin-1-yl)but-2-enoic acid focus on its interactions with various molecular targets. The piperidine moiety allows the compound to engage effectively with enzymes and receptors, providing insights into its potential therapeutic effects and mechanisms of action. These studies are crucial for understanding how modifications to the compound's structure can influence its biological activity and efficacy as a drug candidate .

Several compounds share structural similarities with (Z)-4-(Piperidin-1-yl)but-2-enoic acid, highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
Ethyl 2-(3-piperidinylidene)acetate hydrochloride2197130-34-80.67
(Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride957472-02-50.67
(Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate70526-06-60.56
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate54716-02-80.56
4-(Dimethylamino)cinnamic Acid1552-96-10.55
3-(Piperidin-1-yl)propanoic acid26371-07-30.62
4-(Piperidin-4-yl)benzoic acid hydrochloride14935384–40.61

These compounds vary in their structural features and biological activities, but they share common functional groups that may influence their reactivity and interaction profiles .

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

169.110278721 g/mol

Monoisotopic Mass

169.110278721 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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